molecular formula C9H18N2O B189526 2,2,6,6-Tetramethyl-4-piperidone oxime CAS No. 4168-79-0

2,2,6,6-Tetramethyl-4-piperidone oxime

Cat. No.: B189526
CAS No.: 4168-79-0
M. Wt: 170.25 g/mol
InChI Key: FFUVOHCLAIYVTL-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a melting point of approximately 153°C . This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications.

Safety and Hazards

The compound is classified as dangerous and has several hazard statements associated with it, including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H371 (may cause damage to organs), and H290 (may be corrosive to metals) . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

Mechanism of Action

Target of Action

It is used as a biochemical for proteomics research , suggesting it may interact with proteins or enzymes in the cell.

Mode of Action

It is known that the compound can form a stable paramagnetic product, 4-oxo-tempo, when reacted with singlet oxygen . This suggests that it may interact with reactive oxygen species in the cell, potentially influencing oxidative stress pathways.

Pharmacokinetics

Its physical properties such as solid state and room temperature storage suggest that it may have good stability, which could potentially influence its bioavailability.

Result of Action

Its potential interaction with reactive oxygen species suggests it may have an impact on cellular oxidative stress levels .

Action Environment

Its stability at room temperature suggests it may be resistant to variations in temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-4-piperidone oxime can be synthesized through the reaction of 2,2,6,6-Tetramethyl-4-piperidone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of this compound often involves continuous-flow synthesis techniques. For example, the starting material 1,6-hexanediamine can be mixed with 2,2,6,6-Tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Singlet oxygen or other oxidizing agents.

    Reduction: Sodium borohydride or electrochemical methods.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4-piperidone oxime is unique due to its ability to form stable nitroxide radicals, making it particularly useful in studies involving free radicals and oxidative stress. Its versatility in undergoing various chemical reactions also adds to its uniqueness and value in scientific research and industrial applications.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUVOHCLAIYVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063331
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4168-79-0
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4168-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethyl-4-piperidone oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can triacetonamine oxime be used as a starting material for other compounds?

A1: Yes, triacetonamine oxime can be electrochemically reduced to produce 2,2,6,6-tetramethyl-4-aminopiperidine. [] This process utilizes a solid polymeric electrolyte (SPE), which offers benefits like simplified product recovery and reduced waste. [] Additionally, research shows that derivatives of 4,4,6,6-Tetramethyl-4,5,6,7-tetrahydro-5-azaindole, a pyrrole synthesized from ketoximes like triacetonamine oxime and acetylene, can be incorporated into spin-labelled copolymers. [] This highlights the versatility of triacetonamine oxime as a precursor in organic synthesis.

Q2: What are the limitations of using a solid polymeric electrolyte in electrochemical reactions involving triacetonamine oxime?

A2: While using a solid polymeric electrolyte (SPE) in electrochemical reactions with triacetonamine oxime provides certain advantages, it's important to note that this method can lead to slow reaction rates. [] This aspect needs to be considered when designing synthetic strategies involving triacetonamine oxime and SPE.

Q3: Are there other reactions where triacetonamine oxime plays a significant role?

A3: Research indicates that α-hydroxyaminooximes derived from the triacetonamine series exhibit reactivity with carbonyl compounds. [] This suggests a potential avenue for synthesizing novel compounds by exploiting the reactivity of the oxime group in triacetonamine oxime derivatives.

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